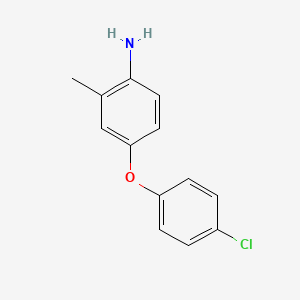
4-(4-Chlorophenoxy)-2-methylaniline
Vue d'ensemble
Description
4-(4-Chlorophenoxy)-2-methylaniline, also known as 4-Chloro-2-methylaniline or 4-Chloro-o-anisidine, is an aromatic amine compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 81 to 82°C and a boiling point of 211°C. 4-Chloro-2-methylaniline is soluble in ethanol, chloroform, and other organic solvents. It is a widely used reagent in organic synthesis, and is often used as an intermediate in the synthesis of various other compounds.
Applications De Recherche Scientifique
Degradation and Mineralization
- Rate Parameter Estimation for 4-Chlorophenol Degradation : A study focused on the degradation/mineralization of 4-chlorophenol (a related compound) using organic oxidants and UV irradiation, providing insights into the effective breakdown of chlorophenols in environmental contexts (Sharma, Mukhopadhyay, & Murthy, 2012).
Carcinogenic Outcomes and Mechanisms
- Carcinogenic Outcomes from Exposure to Chlorophenoxy Compounds : A systematic review discussed the potential mechanisms and carcinogenic outcomes from exposure to chlorophenoxy compounds like 2,4-D and MCPA, highlighting their widespread use and associated health risks (Stackelberg, 2013).
Toxicity and Environmental Impact
- Global Trends in 2,4-D Herbicide Toxicity Studies : A scientometric review summarized the research trends on the toxicology and mutagenicity of 2,4-D, a chlorophenoxy herbicide, indicating the importance of understanding its environmental impact and health risks (Zuanazzi, Ghisi, & Oliveira, 2020).
Antioxidant Activities
- Novel Oxime Derivatives and Antioxidant Activities : Research on novel compounds synthesized from reactions with chloro-methylanilines demonstrated promising antioxidant activities, suggesting potential applications in mitigating oxidative stress conditions (Topçu, Ozen, Bal, & Taş, 2021).
Sensor Development
- Photoelectrochemical Sensor for 4-Chlorophenol Detection : The development of a sensitive sensor based on a heterojunction between BiPO4 nanocrystal and BiOCl nanosheet for detecting 4-CP in water illustrates the application of chlorophenol studies in environmental monitoring and pollution control (Yan et al., 2019).
Propriétés
IUPAC Name |
4-(4-chlorophenoxy)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-8-12(6-7-13(9)15)16-11-4-2-10(14)3-5-11/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZMHOKELOMGHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenoxy)-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(2-Methoxyphenoxy)ethyl]methyl-cyanocarbonimidodithioate](/img/structure/B1649028.png)
![[5-Acetyl-3-(2,4,6-trichlorophenyl)-1,3,4-thiadiazol-2-ylidene]cyanamide](/img/structure/B1649029.png)
![[5-Acetyl-3-(3-methylphenyl)-1,3,4-thiadiazol-2-ylidene]cyanamide](/img/structure/B1649030.png)
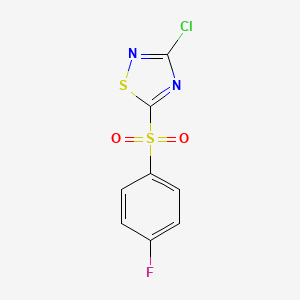
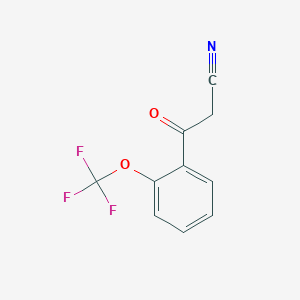
![[5-Benzoyl-3-(2,4,6-trichlorophenyl)-1,3,4-thiadiazol-2-ylidene]cyanamide](/img/structure/B1649043.png)
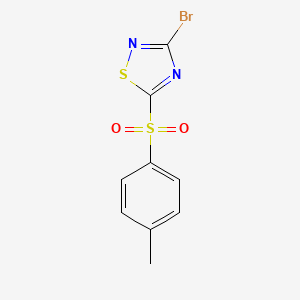
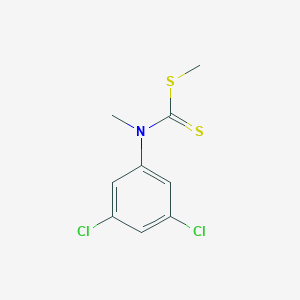
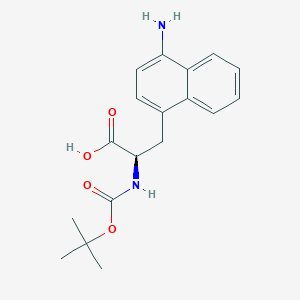
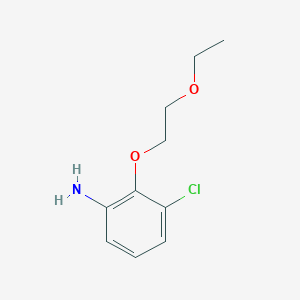
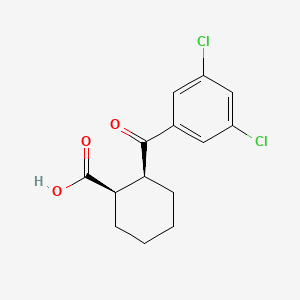

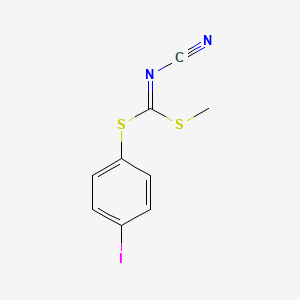
![[5-Acetyl-3-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-ylidene]cyanamide](/img/structure/B1649067.png)